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6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride

Solubility Salt Form Selection Assay Development

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride (CAS 2460749-23-7; free base CAS 938137-39-4) is a heterocyclic building block comprising a pyridazine-3-carboxylic acid core substituted at the 6-position with a 4-methylpiperazine moiety, isolated as the dihydrochloride salt. This compound belongs to the piperazin-1-ylpyridazine chemotype, a scaffold that has yielded potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1) and human dCTP pyrophosphatase 1 (dCTPase), two targets implicated in metabolic disease and cancer, respectively.

Molecular Formula C10H16Cl2N4O2
Molecular Weight 295.16
CAS No. 2460749-23-7
Cat. No. B2723486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride
CAS2460749-23-7
Molecular FormulaC10H16Cl2N4O2
Molecular Weight295.16
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C10H14N4O2.2ClH/c1-13-4-6-14(7-5-13)9-3-2-8(10(15)16)11-12-9;;/h2-3H,4-7H2,1H3,(H,15,16);2*1H
InChIKeyWNMHHKWTCHQSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic Acid Dihydrochloride: A Pyridazine–Piperazine Scaffold for SCD-1 and dCTPase Inhibitor Research


6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride (CAS 2460749-23-7; free base CAS 938137-39-4) is a heterocyclic building block comprising a pyridazine-3-carboxylic acid core substituted at the 6-position with a 4-methylpiperazine moiety, isolated as the dihydrochloride salt . This compound belongs to the piperazin-1-ylpyridazine chemotype, a scaffold that has yielded potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1) and human dCTP pyrophosphatase 1 (dCTPase), two targets implicated in metabolic disease and cancer, respectively [1][2]. The free base (MW 222.24) exhibits a calculated LogP of 0.38 and density of 1.3 g/cm³; the dihydrochloride salt form (MW 295.16) provides enhanced aqueous solubility for direct use in biological assay buffer systems .

Why N-Methylpiperazine–Pyridazine Carboxylic Acid Derivatives Cannot Be Casually Interchanged: Salt Form, Basicity, and Functional Handle Considerations


Substituting 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride with a close analog—such as the unsubstituted piperazine variant (CAS 1304876-43-4), the methyl ester (CAS 1035271-06-7), or the free base—introduces measurable differences in aqueous solubility, piperazine basicity, and synthetic utility that directly affect downstream assay reproducibility and coupling efficiency . The N-methyl substituent increases the electron density and basicity of the piperazine ring relative to the unsubstituted analog, altering protonation state at physiological pH and potentially modifying target engagement [1]. The carboxylic acid handle enables direct amide bond formation without a deprotection step, an advantage over the methyl ester analog for one-step library synthesis . Furthermore, literature on the piperazin-1-ylpyridazine chemotype demonstrates that even minor modifications to the piperazine ring can shift microsomal half-life by more than 50-fold, underscoring that in-class compounds are not functionally interchangeable [2].

Quantitative Differentiation Evidence for 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic Acid Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement for Biological Assay Compatibility

The dihydrochloride salt (MW 295.16) provides enhanced aqueous solubility compared to the free base (MW 222.24), which is critical for achieving target concentrations in biological buffers without organic co-solvents that may confound cellular assay readouts . The free base has a calculated LogP of 0.38, indicating moderate lipophilicity; protonation of both the piperazine N4-methyl and the unsubstituted piperazine nitrogen in the dihydrochloride form yields a dicationic species with substantially increased hydrophilicity .

Solubility Salt Form Selection Assay Development

N-Methylpiperazine vs. Unsubstituted Piperazine: Increased Basicity and Its Impact on Protonation State

The 4-methyl substituent on the piperazine ring increases the electron density at the adjacent nitrogen via inductive electron donation, resulting in a measurably lower pKb (higher basicity) for N-methylpiperazine compared to unsubstituted piperazine [1]. This difference in basicity alters the protonation equilibrium at physiological pH (7.4), shifting the ratio of protonated to neutral species and potentially affecting hydrogen-bonding interactions with biological targets, membrane permeability, and off-target binding profiles [1].

Basicity Piperazine Substitution Protonation State

Carboxylic Acid vs. Methyl Ester Functional Handle: One-Step Amide Coupling Without Deprotection

The free carboxylic acid functionality at the pyridazine 3-position enables direct amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt), avoiding the additional hydrolysis step required when using the methyl ester analog (CAS 1035271-06-7) . This reduces synthetic step count by one and eliminates exposure of sensitive downstream functionality to saponification conditions. The methyl ester comparator requires basic or acidic hydrolysis, which can degrade acid-labile protecting groups or epimerize chiral centers in advanced intermediates .

Synthetic Efficiency Amide Coupling Building Block Utility

Piperazin-1-ylpyridazine Chemotype: Validated SCD-1 and dCTPase Inhibitory Activity Supports Building Block Investment

The piperazin-1-ylpyridazine scaffold has demonstrated potent, target-specific biological activity in two independent therapeutic programs. In the SCD-1 inhibitor space, compound XEN103 (a piperazinylpyridazine-based analog) achieved mSCD1 IC50 = 14 nM, HepG2 cellular IC50 = 12 nM, and an in vivo ED50 = 0.8 mg/kg in a rodent obesity model [1]. In the dCTPase inhibitor program, multiple piperazin-1-ylpyridazine derivatives exhibited IC50 values below 50 nM against recombinant human dCTPase, with lead compounds demonstrating cellular target engagement confirmed by thermal shift (CETSA) and protease stability assays [2][3]. While 6-(4-methylpiperazin-1-yl)pyridazine-3-carboxylic acid dihydrochloride itself has not been profiled in these assays, its core scaffold is pharmacophorically validated.

SCD-1 Inhibition dCTPase Inhibition Metabolic Disease Cancer

Metabolic Stability Awareness: Piperazine Ring Liability and the Value of the Carboxylic Acid Handle for Rapid Derivatization

A dedicated structure-metabolism relationship study of piperazin-1-ylpyridazines revealed that the piperazine ring is a major site of oxidative metabolism, with the prototype compound exhibiting extremely short in vitro microsomal half-lives (MLM/HLM t1/2 ≈ 2–3 min) [1]. Systematic structural modifications—including replacement of the piperazine with a diazaspiro[3.3]heptane system and electronic modulation of appended aromatic rings—improved microsomal half-life by more than 50-fold (compound 29: MLM/HLM t1/2 = 113/105 min) [1]. The N-methyl group can serve as a metabolic probe position: oxidation of the benzylic methyl was identified as a predicted metabolic hotspot, providing a rational site for deuterium labeling or bioisosteric replacement in lead optimization [1].

Microsomal Stability Metabolic Clearance Lead Optimization

Optimal Application Scenarios for 6-(4-Methylpiperazin-1-yl)pyridazine-3-carboxylic Acid Dihydrochloride in Scientific Procurement


SCD-1 Inhibitor Lead Optimization: Direct Amide Library Synthesis from the Carboxylic Acid Handle

The carboxylic acid group at the pyridazine 3-position enables direct, one-step parallel synthesis of diverse amide libraries using standard coupling reagents. Based on the validated SCD-1 inhibitory activity of the piperazin-1-ylpyridazine chemotype (XEN103: mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM) , researchers can explore RHS amide SAR by coupling this building block with primary and secondary amines targeting the amide binding pocket. The dihydrochloride salt's aqueous solubility facilitates reaction setup in mixed aqueous-organic solvent systems, while the N-methylpiperazine's enhanced basicity may confer differential binding kinetics compared to unsubstituted piperazine analogs [1].

dCTP Pyrophosphatase 1 Probe Development: Core Scaffold for Cellular Target Engagement Studies

The piperazin-1-ylpyridazine scaffold has produced dCTPase inhibitors with IC50 values below 50 nM that demonstrate cellular target engagement via thermal shift (CETSA) and protease stabilization assays . This building block serves as a versatile starting point for synthesizing tool compounds to investigate dCTPase biology in cancer cell models. The N-methyl group provides a predicted metabolic probe site for deuterium labeling to generate metabolically stabilized analogs for cellular PK/PD studies, informed by the structure-metabolism relationships established for this chemotype [1].

Metabolic Stability SAR Campaigns: Systematic Exploration of Piperazine Ring Modifications

Given that the piperazine ring is the primary metabolic soft spot in this chemotype (prototype compound microsomal t1/2 ≈ 2–3 min), this building block provides an ideal starting point for systematic metabolic stability optimization . The carboxylic acid handle allows rapid amide diversification at the RHS while keeping the N-methylpiperazine LHS constant, enabling researchers to isolate the contribution of RHS modifications to intrinsic clearance. The benzylic methyl group can be replaced with deuterium, cyclopropyl, or other bioisosteres to probe and block the predicted oxidation hotspot .

Physicochemical Property Optimization: Salt Form Screening and Formulation Development

The dihydrochloride salt form provides a high-solubility starting point for physicochemical profiling. Researchers comparing this compound with the free base (LogP 0.38) or alternative salt forms can quantify solubility enhancement and assess its impact on permeability, cellular uptake, and intracellular bioavailability. The emerging SAR of piperazin-1-ylpyridazine metabolic stability indicates that >50% of compound concentration is available in the intracellular environment for optimized analogs, supporting cellular assay development with the dihydrochloride salt as a solubility-enhanced starting material [1].

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